molecular formula C11H9N3O4 B11935491 4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

Cat. No.: B11935491
M. Wt: 247.21 g/mol
InChI Key: ZIRLWIWYZCQZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human immunodeficiency virus-1 (HIV-1) integrase inhibitors are a class of antiretroviral drugs designed to block the action of integrase, a viral enzyme that inserts the viral genome into the DNA of the host cell. This integration is a vital step in the retroviral replication cycle, making integrase an attractive target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitors often involves complex organic reactions. For instance, one synthetic route starts with commercially available methyl isonipecotate, which undergoes a four-step process to yield the desired compound . Another approach involves the incorporation of pyridine moieties, which has been a focus due to their efficacy in inhibiting integrase .

Industrial Production Methods: Industrial production of these inhibitors typically involves high-throughput screening (HTS) of large compound libraries to identify potential candidates. Once identified, these compounds undergo further optimization through structure-activity relationship (SAR) studies to enhance their potency and selectivity .

Chemical Reactions Analysis

Types of Reactions: HIV-1 integrase inhibitors primarily undergo substitution reactions during their synthesis.

Common Reagents and Conditions: Common reagents used in the synthesis of these inhibitors include diketo acids and pyridine derivatives. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .

Major Products: The major products of these reactions are compounds that can effectively inhibit the integrase enzyme. These products are then further tested for their antiviral activity and optimized for clinical use .

Mechanism of Action

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)

InChI Key

ZIRLWIWYZCQZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-]

Origin of Product

United States

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